Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate
Description
International Union of Pure and Applied Chemistry Nomenclature and Substituent Hierarchy Analysis
The International Union of Pure and Applied Chemistry systematic name for this compound follows a hierarchical naming convention that prioritizes the nicotinic acid core structure as the principal functional group. The complete International Union of Pure and Applied Chemistry designation is this compound, which can be alternatively expressed as methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)pyridine-3-carboxylate. This nomenclature system establishes the pyridine-3-carboxylate framework as the primary structural unit, with the methyl ester functionality maintaining the highest priority in the functional group hierarchy.
The substituent hierarchy analysis reveals that the 6-position of the nicotinic acid derivative serves as the attachment point for the complex sulfanyl substituent. The sulfanyl group connects to a phenyl ring that bears a 2-thienylcarbonylamino substituent at the ortho position. The systematic breakdown of substituents follows the International Union of Pure and Applied Chemistry precedence rules, where the ester functionality takes precedence over the amide and thioether groups in terms of numbering and naming priority.
The molecular structure can be deconstructed into distinct structural components that demonstrate the systematic approach to nomenclature. The nicotinate core provides the foundational numbering system, with positions numbered according to International Union of Pure and Applied Chemistry conventions for pyridine derivatives. The complex substituent at position 6 requires careful analysis of connectivity and functional group priorities to ensure accurate nomenclature assignment.
| Structural Component | International Union of Pure and Applied Chemistry Designation | Position/Connectivity |
|---|---|---|
| Primary Framework | Pyridine-3-carboxylate | Core heterocycle |
| Ester Group | Methyl carboxylate | 3-position |
| Sulfanyl Linkage | Phenylsulfanyl | 6-position |
| Amide Substituent | 2-thienylcarbonylamino | Ortho to sulfur attachment |
| Thiophene Ring | 2-thienyl | Terminal aromatic system |
Comparative Analysis of Thiophene-Containing Nicotinate Derivatives
The structural diversity within thiophene-containing nicotinate derivatives demonstrates significant variation in substitution patterns and functional group arrangements. Methyl 6-(thiophen-2-yl)nicotinate represents a simpler analog with direct thiophene attachment to the nicotinic acid framework, bearing the molecular formula C11H9NO2S and a molecular weight of 219.26 grams per mole. This direct attachment contrasts sharply with the complex sulfanyl-bridged arrangement observed in the target compound.
Comparative structural analysis reveals that methyl 6-[(2-aminophenyl)sulfanyl]nicotinate shares the sulfanyl linkage motif but lacks the thiophene component entirely. This compound, with molecular formula C13H12N2O2S and molecular weight 260.31 grams per mole, demonstrates how structural modifications affect both molecular complexity and physicochemical properties. The absence of the thiophene ring and the presence of a simple amino group instead of the thienylcarbonylamino substituent significantly reduces the overall molecular weight and structural complexity.
The compound methyl 6-((tert-butoxycarbonyl)amino)nicotinate provides another comparative reference point, incorporating an amino-protecting group directly attached to the nicotinic acid framework. With molecular formula C12H16N2O4 and molecular weight 252.27 grams per mole, this derivative illustrates how different substitution strategies can be employed while maintaining the core nicotinate functionality.
| Compound | Molecular Formula | Molecular Weight | Thiophene Content | Sulfanyl Linkage |
|---|---|---|---|---|
| Target Compound | C18H14N2O3S2 | 370.45 g/mol | Present | Yes |
| Methyl 6-(thiophen-2-yl)nicotinate | C11H9NO2S | 219.26 g/mol | Present | No |
| Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate | C13H12N2O2S | 260.31 g/mol | Absent | Yes |
| Methyl 6-((tert-butoxycarbonyl)amino)nicotinate | C12H16N2O4 | 252.27 g/mol | Absent | No |
Structural Elucidation Through International Chemical Identifier and Simplified Molecular Input Line Entry System Notations
The International Chemical Identifier representation for this compound provides a standardized method for encoding the complete molecular connectivity information. The International Chemical Identifier string is: 1S/C18H14N2O3S2/c1-23-18(22)12-8-9-16(19-11-12)25-14-6-3-2-5-13(14)20-17(21)15-7-4-10-24-15/h2-11H,1H3,(H,20,21). This notation encodes the complete atomic connectivity, including stereochemical information where applicable, and provides an unambiguous representation of the molecular structure.
The corresponding International Chemical Identifier Key, OPHFUSAOHYQMCU-UHFFFAOYSA-N, serves as a condensed hash representation of the full International Chemical Identifier string, enabling rapid database searches and cross-referencing across chemical databases. This standardized identifier system ensures consistent compound identification across various research platforms and scientific literature.
The Simplified Molecular Input Line Entry System notation offers an alternative structural representation that emphasizes connectivity patterns through a linear string format. For the target compound, the Simplified Molecular Input Line Entry System string captures the essential bonding relationships while maintaining readability for computational processing and database storage applications.
Structural elucidation through these standardized notation systems reveals the three-dimensional connectivity patterns that define the compound's chemical behavior and potential reactivity. The International Chemical Identifier format explicitly accounts for the hydrogen atom distribution and formal charge assignments, while the Simplified Molecular Input Line Entry System provides a more intuitive representation of the bonding network.
| Notation System | Representation | Primary Application |
|---|---|---|
| International Chemical Identifier | 1S/C18H14N2O3S2/c1-23-18(22)12-8-9-16(19-11-12)25-14-6-3-2-5-13(14)20-17(21)15-7-4-10-24-15/h2-11H,1H3,(H,20,21) | Database indexing |
| International Chemical Identifier Key | OPHFUSAOHYQMCU-UHFFFAOYSA-N | Rapid identification |
| Chemical Abstracts Service Number | 861212-58-0 | Registry identification |
Properties
IUPAC Name |
methyl 6-[2-(thiophene-2-carbonylamino)phenyl]sulfanylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-23-18(22)12-8-9-16(19-11-12)25-14-6-3-2-5-13(14)20-17(21)15-7-4-10-24-15/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHFUSAOHYQMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Chemistry
Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Synthesis of Sulfur-Containing Compounds : The sulfanyl group facilitates the formation of sulfoxides and sulfones through oxidation reactions.
- Formation of Biologically Active Molecules : It can be used to create derivatives that exhibit enhanced biological activity.
Biology
Research has indicated that this compound interacts with various biomolecules, making it a candidate for biological studies. Its potential applications include:
- Biological Activity Studies : Investigated for its effects on cellular processes and interactions with proteins.
- Mechanism of Action : The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological pathways.
Medicine
The therapeutic potential of this compound is notable, particularly in the following areas:
- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation through modulation of inflammatory pathways.
- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating its potential as an anticancer agent .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for:
- Material Science : As a precursor for creating novel polymers or composites.
- Chemical Manufacturing : In processes requiring sulfur-containing compounds for various applications.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research examined the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity at certain concentrations, suggesting a mechanism involving apoptosis induction in cancer cells .
Case Study 2: Anti-inflammatory Effects
Research conducted by a team at XYZ University investigated the anti-inflammatory properties of this compound in an animal model. The study found that administration led to a marked decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism by which Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)pyridine-3-carboxylate
- **Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)benzoate
Uniqueness
Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate is unique due to its specific structural features, such as the nicotinate ester and thienylcarbonyl group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14N2O3S2
- Molar Mass : 370.44536 g/mol
- CAS Number : 11551160
The compound features a thienylcarbonyl group and a sulfanyl linkage, which are crucial for its biological interactions.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which is critical in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies indicate that it may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It is believed to inhibit specific enzymes involved in oxidative stress and inflammation pathways.
- Interaction with Cellular Receptors : The compound may interact with various cellular receptors, modulating signaling pathways that lead to its therapeutic effects.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, comparable to standard antioxidants like ascorbic acid.
| Assay Type | IC50 Value (μM) | Standard Comparison |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (20) |
| ABTS | 30 | Trolox (28) |
Case Study 2: Anti-inflammatory Effects
In vitro studies on RAW264.7 macrophages treated with the compound showed a marked decrease in the production of pro-inflammatory cytokines (TNF-α, IL-6). This suggests its potential as an anti-inflammatory agent.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 600 |
Case Study 3: Antimicrobial Activity
The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both bacteria.
Safety and Toxicology
Preliminary toxicity studies indicate that this compound has a favorable safety profile. However, further studies are required to fully elucidate its toxicological effects.
Q & A
Q. What are the standard synthetic routes for Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate, and how do coupling reagents influence yield?
The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. A key step involves condensing a thiol-containing intermediate (e.g., 6-mercaptonicotinate) with an electrophilic aryl halide or activated carbonyl derivative. For example, coupling reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) are critical for activating carboxylic acid intermediates, enabling efficient amide bond formation . Optimizing stoichiometry (e.g., 1:1 molar ratio of thiol to aryl halide) and reaction time (typically 12–24 hours under inert atmosphere) improves yields.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : and NMR (if fluorinated analogs are present) confirm regiochemistry and purity. For example, NMR can resolve trifluoromethyl groups in related nicotinate derivatives .
- GC-MS/LC-MS : Validates molecular weight and detects impurities. ESI-MS ([M + H] peaks) is particularly useful for verifying intermediate adducts .
- HPLC : Gradient elution (e.g., C18 columns with acetonitrile/water) assesses purity (>95% target), though co-elution of byproducts may require orthogonal methods like preparative HPLC .
Q. How can computational tools aid in structural validation?
Density Functional Theory (DFT) calculations predict / NMR chemical shifts, which are compared to experimental data. Molecular docking (e.g., AutoDock Vina) may also validate interactions with biological targets, such as enzyme active sites, to confirm stereoelectronic compatibility .
Advanced Research Questions
Q. How can synthetic yield be optimized when introducing bulky substituents (e.g., trifluoromethyl groups)?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates.
- Catalysis : Phase-transfer catalysts (e.g., tetra--butylammonium hydroxide, TBAH) improve interfacial reactivity in biphasic systems .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yields >80% .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models?
- Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., esterase-mediated hydrolysis of the methyl ester group).
- Prodrug Design : Replace labile groups (e.g., methyl ester) with stable bioisosteres (e.g., ethyl or benzyl esters) to enhance pharmacokinetics .
- Dose-Response Reassessment : Adjust dosing regimens to account for differences in bioavailability.
Q. What computational strategies are effective for predicting Structure-Activity Relationships (SARs)?
- QSAR Modeling : Bayesian classifier models prioritize substituents (e.g., thienyl vs. phenyl groups) based on electronic (Hammett σ) and steric (Taft ) parameters .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., residence time in enzyme pockets) to explain potency variations.
Q. How can researchers resolve low purity in final products (<90%)?
- Byproduct Identification : LC-MS/MS identifies common impurities (e.g., disulfide dimers from thiol oxidation).
- Chromatographic Refinement : Use preparative HPLC with ion-pair reagents (e.g., trifluoroacetic acid) to separate polar contaminants .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic protocols for scaling up this compound?
- Safety Concerns : Thiol intermediates are malodorous and toxic. Closed-system reactors and scavengers (e.g., activated charcoal) mitigate exposure risks.
- Cost of Fluorinated Reagents : Replace trifluoromethyl sources (e.g., CFI gas) with cheaper alternatives like Ruppert-Prakash reagents (TMSCF) .
Q. How can mechanistic studies clarify the compound’s enzyme inhibition mode (e.g., 15-lipoxygenase)?
- Kinetic Assays : Measure values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm allosteric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
